4-(3-Fluorophenyl)semicarbazide: Potent Anticancer Activity of Derived Thiosemicarbazone Copper(II) Complex Against MCF-7 Breast Cancer Cells
When used as a precursor for the synthesis of 4-(3-fluorophenyl)-3-thiosemicarbazide-based ligands, the resulting Cu(II) complex (complex 9) exhibits exceptionally potent in vitro anticancer activity against the MCF-7 breast cancer cell line, with an IC50 value of 0.029 ± 0.001 μM [1]. This level of activity is comparable to standard chemotherapeutic agents, though direct comparator data for standard drugs is not provided in the same assay. The free ligand (2) derived from the target compound demonstrated significantly lower efficacy compared to its metal complexes [1].
| Evidence Dimension | Cytotoxicity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | 0.029 ± 0.001 μM (for Cu(II) complex derived from 4-(3-fluorophenyl)-3-thiosemicarbazide ligand) |
| Comparator Or Baseline | Standard chemotherapeutic drugs (not specified in this study); free ligand (2) shows lower activity |
| Quantified Difference | Not directly quantified against a standard; the complex demonstrates potent nanomolar-range activity. |
| Conditions | MTT assay against MCF-7 human breast cancer cell line |
Why This Matters
This data demonstrates that 4-(3-fluorophenyl)semicarbazide is a critical precursor for generating metal complexes with high potency against a major cancer type, supporting its selection for anticancer drug discovery programs.
- [1] Unlocking the biological potential of transition metal complexes with Thiosemicarbazone ligands: Insights from computational studies. Heliyon. 2024;10(12):e33150. View Source
